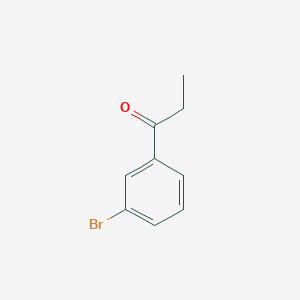

3'-Bromopropiophenone

描述

Contextualizing 3'-Bromopropiophenone within the Scope of Aromatic Ketone Research

Aromatic ketones are a cornerstone of organic chemistry, with propiophenone (B1677668) and its derivatives serving as versatile precursors in numerous synthetic pathways. justdial.com this compound, specifically, is an aromatic ketone where a bromine atom is attached to the meta-position (position 3) of the phenyl ring relative to the propanone group. cymitquimica.com This specific substitution pattern imparts distinct chemical characteristics that are of significant interest to researchers. The presence of the bromine atom and the ketone functional group allows for a wide range of chemical modifications, making it a valuable starting material for more complex molecules. cymitquimica.comguidechem.com

Significance of Bromine Substitution in Aromatic Systems for Chemical Research

The introduction of a bromine atom into an aromatic ring is a powerful strategy in organic synthesis and medicinal chemistry. scirp.orgscirp.org Bromine's moderate electronegativity and its ability to act as a good leaving group in cross-coupling reactions make it a highly versatile functional handle. scirp.orgresearchgate.net This allows for the construction of complex molecular architectures through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. scirp.orgacs.org Furthermore, the presence of bromine can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. ump.edu.pl The "halogen bond," a non-covalent interaction involving the bromine atom, can also play a crucial role in molecular recognition and binding to biological targets. ump.edu.pl

Overview of Research Trajectories for Propiophenone Derivatives in Chemical and Biological Sciences

Propiophenone derivatives are actively being investigated across various scientific disciplines. ontosight.ai In medicinal chemistry, they serve as scaffolds for the development of new therapeutic agents, with studies exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.airesearchgate.net For instance, certain thiosemicarbazones derived from propiophenone have shown promising antiparasitic activity. scispace.comwisdomlib.org In materials science, these compounds are utilized in the synthesis of specialty polymers and resins, contributing to the development of materials with enhanced thermal stability and other desirable properties. chemimpex.com The diverse biological activities and synthetic utility of propiophenone derivatives ensure their continued importance in both academic and industrial research. justdial.comontosight.ai

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in research and synthesis.

Identification and Nomenclature

This compound is systematically known as 1-(3-bromophenyl)propan-1-one. cymitquimica.comguidechem.com It is also referred to by synonyms such as m-bromopropiophenone and 3-bromophenyl ethyl ketone. guidechem.comtcichemicals.com

| Identifier | Value |

| IUPAC Name | 1-(3-bromophenyl)propan-1-one |

| CAS Number | 19829-31-3 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Canonical SMILES | CCC(=O)C1=CC(=CC=C1)Br |

| InChI Key | QSHLXVTVXQTHBS-UHFFFAOYSA-N |

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid. guidechem.comchemicalbook.com Its physical state and solubility are important considerations for its handling and use in reactions.

| Property | Value |

| Melting Point | 38-42 °C |

| Boiling Point | 144-145 °C at 20 mmHg |

| Appearance | White to light yellow crystalline solid |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the Friedel-Crafts acylation reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of this compound involves the Friedel-Crafts acylation of bromobenzene (B47551) with propionyl chloride or propionic anhydride (B1165640). google.comnumberanalytics.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. numberanalytics.comstudymind.co.uk

Reaction Scheme:

Bromobenzene + Propionyl Chloride --(AlCl₃)--> this compound + HCl

The reaction is generally carried out in an inert solvent to control the reaction temperature and facilitate mixing.

Key Reaction Parameters and Optimization

The efficiency of the Friedel-Crafts acylation is influenced by several factors. The choice of Lewis acid catalyst and its molar ratio relative to the reactants are critical. numberanalytics.com Reaction temperature and time also play a significant role in maximizing the yield and minimizing the formation of byproducts. An excess of the aromatic substrate, in this case, bromobenzene, can sometimes be used to suppress the formation of di-acylated products. numberanalytics.com

Common Impurities and Byproducts

Potential impurities in the synthesis of this compound can include unreacted starting materials and byproducts from side reactions. The primary byproduct is often the ortho- and para-isomers (2'- and 4'-bromopropiophenone) due to the directing effects of the bromine substituent. Di-acylated products can also form, although this is generally less favorable. numberanalytics.com Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its two main functional groups: the carbonyl group and the bromoaromatic moiety.

Reactions of the Carbonyl Group

The ketone's carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations. These include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Condensation Reactions: It can react with hydrazines and related compounds to form hydrazones, such as thiosemicarbazones, which have been investigated for their biological activity. scispace.comwisdomlib.org

Reactions Involving the Bromoaromatic Moiety

The bromine atom on the aromatic ring is a key site for further functionalization, primarily through cross-coupling reactions. scirp.org These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a valuable precursor for creating a diverse array of more complex molecules. researchgate.net

Use as a Precursor in Multi-step Syntheses

Due to its dual reactivity, this compound serves as a versatile building block in the synthesis of various target molecules. guidechem.com It has been utilized in the preparation of pharmaceutical intermediates and other fine chemicals. cymitquimica.comguidechem.com For example, it was used in the synthesis of isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one. chemicalbook.com

Applications in Scientific Research

The unique chemical properties of this compound have led to its use in several areas of scientific research.

Building Block in Organic Synthesis

As previously mentioned, this compound is a key intermediate in organic synthesis. guidechem.com Its ability to undergo reactions at both the carbonyl group and the aromatic ring makes it a valuable tool for constructing complex molecular frameworks. cymitquimica.com

Intermediate in Medicinal Chemistry

In the field of medicinal chemistry, this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications. ontosight.ai For instance, it was a key compound in the discovery of a series of thiosemicarbazone inhibitors of the Trypanosoma cruzi cysteine protease, cruzain, which is a target for Chagas' disease therapy. scispace.com Derivatives of propiophenone are also being explored for their potential as anticancer agents. researchgate.net

Role in Materials Science

In materials science, halogenated aromatic compounds like this compound can be used in the synthesis of specialty polymers and functional materials. chemimpex.com The incorporation of bromine can enhance properties such as flame retardancy and thermal stability. For example, related compounds are used to improve the thermal stability of epoxy resins. vulcanchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLXVTVXQTHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066536 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-31-3 | |

| Record name | 1-(3-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87RBK6TN9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Bromopropiophenone and Its Analogs

Regioselective Synthesis of 3'-Bromopropiophenone

Achieving regioselectivity in the synthesis of this compound is paramount to ensure the desired isomer is obtained, minimizing difficult and costly purification steps.

Friedel-Crafts Acylation Approaches and their Limitations in Regioselectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. rsc.org In the context of synthesizing this compound, this typically involves the reaction of bromobenzene (B47551) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tcd.iebyjus.com The acylium ion generated acts as an electrophile, attacking the benzene (B151609) ring. sigmaaldrich.commt.com

However, the directing effect of the bromine substituent on the benzene ring presents a significant challenge to regioselectivity. Bromine is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. alexandonian.comnumberanalytics.com Consequently, the Friedel-Crafts acylation of bromobenzene predominantly yields the para-substituted product (4'-bromopropiophenone) and the ortho-substituted product, with the meta-isomer (this compound) being a minor product. tcd.iealexandonian.com The steric hindrance from the bromine atom often favors the formation of the para isomer over the ortho isomer.

Several factors limit the utility of Friedel-Crafts acylation for the direct synthesis of this compound:

Reactivity of the Aromatic Ring: The deactivating nature of the bromine atom makes bromobenzene less reactive than benzene in electrophilic aromatic substitution reactions. sigmaaldrich.comalexandonian.com

Polysubstitution: While less of an issue in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, it can still occur under harsh reaction conditions. sigmaaldrich.commt.comlibretexts.org

Catalyst Stoichiometry: The reaction often requires stoichiometric amounts of the Lewis acid catalyst, which can form complexes with the product, complicating the workup procedure. sigmaaldrich.com

| Reaction Parameter | Influence on Regioselectivity |

| Substituent on Benzene Ring | Electron-donating groups are ortho/para directors; electron-withdrawing groups are meta directors. numberanalytics.com |

| Steric Hindrance | Bulky groups can favor substitution at less hindered positions. numberanalytics.com |

| Lewis Acid Catalyst | The choice and amount of catalyst can influence reaction rate and, to a lesser extent, selectivity. sigmaaldrich.com |

| Solvent | The polarity of the solvent can affect reaction rates and selectivity. numberanalytics.com |

| Temperature | Lower temperatures often lead to higher selectivity. numberanalytics.com |

Stereochemical Considerations in Bromination Reactions

While the Friedel-Crafts acylation itself does not create a stereocenter at the aromatic ring, subsequent or alternative reactions, particularly those involving the propiophenone (B1677668) side chain, can have stereochemical implications. alexandonian.com The α-bromination of a propiophenone derivative, for example, creates a chiral center at the α-carbon.

The halogenation of alkenes, a related reaction, often proceeds with anti-stereochemistry through a bromonium ion intermediate. libretexts.org This means the two bromine atoms add to opposite faces of the double bond. libretexts.org In the context of α-bromination of ketones, the reaction typically proceeds through an enol or enolate intermediate. The stereochemical outcome of the reaction can be influenced by the specific reaction conditions and the presence of chiral catalysts or auxiliaries.

For the synthesis of compounds like 2-bromo-3'-chloropropiophenone, the bromination occurs at the α-position of the ketone. This reaction introduces a stereocenter, and without chiral control, a racemic mixture of enantiomers will be formed.

Catalytic Strategies for Enhanced Positional Selectivity

Overcoming the inherent regioselectivity limitations of classical Friedel-Crafts acylation often requires the development of advanced catalytic strategies. While traditional Lewis acids like AlCl₃ are effective, they often lack the desired regiochemical control. fiveable.me

Modern approaches to enhance positional selectivity in aromatic C-H functionalization include:

Directing Groups: The use of coordinating directing groups can target the activation of specific C-H bonds, including those at the meta position. acs.org

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, have shown promise in controlling regioselectivity in arene functionalization. ethz.ch These methods can operate through different mechanisms than classical electrophilic aromatic substitution, allowing for alternative selectivities.

Catalyst Design: The development of new ligands and catalyst systems can influence the electronic and steric environment of the reaction, thereby directing the substitution to a specific position. ethz.chorganic-chemistry.org For example, the use of specific ligands can favor the formation of a particular regioisomer. organic-chemistry.org

Alternative Catalysts: Research into alternative catalysts, such as solid acid catalysts like zeolites or heteropolyacids, aims to improve selectivity and catalyst recyclability. chemistryjournals.net Hafnium(IV) triflate and other metal triflates have also been explored as catalysts for Friedel-Crafts acylation. chemistryjournals.net

These catalytic strategies offer the potential for a more direct and efficient synthesis of this compound by overriding the natural directing effects of the substituents on the aromatic ring.

Synthesis of Dihalogenated and Substituted Propiophenone Derivatives

The synthesis of dihalogenated and other substituted propiophenones is crucial for accessing a wider range of chemical structures for various applications.

Synthetic Routes to 2-Bromo-3'-chloropropiophenone and Related Analogs

2-Bromo-3'-chloropropiophenone is a key intermediate in organic synthesis. chemicalbook.com The most common method for its preparation is the α-bromination of 3'-chloropropiophenone. evitachem.com

This reaction is typically carried out using a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often performed in a solvent like acetic acid or dichloromethane (B109758) at a controlled temperature, typically between 0–5°C, to minimize the formation of di-brominated byproducts. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, quenching with a base like potassium carbonate neutralizes any residual hydrobromic acid (HBr). The product is then isolated and purified, often by recrystallization or column chromatography.

A similar strategy can be employed for the synthesis of related analogs, such as 2-bromo-4'-chloropropiophenone, which is synthesized by the bromination of 4'-chloropropiophenone. prepchem.com

| Reactant | Reagent | Solvent | Conditions | Product |

| 3'-Chloropropiophenone | Bromine | Acetic Acid | 0–5°C | 2-Bromo-3'-chloropropiophenone |

| 3'-Chloropropiophenone | Bromine | Dichloromethane | Room Temperature | 2-Bromo-3'-chloropropiophenone evitachem.com |

| 4'-Chloropropiophenone | Bromine | Chloroform | 30-35°C | 2-Bromo-4'-chloropropiophenone prepchem.com |

Exploration of Synthetic Pathways for 2,3'-Dibromopropiophenone

2,3'-Dibromopropiophenone is another important dihalogenated propiophenone derivative. cymitquimica.com Its synthesis can be achieved through the α-bromination of this compound. This reaction is analogous to the synthesis of 2-bromo-3'-chloropropiophenone, where the starting material already contains a bromine atom on the aromatic ring at the 3'-position.

The synthesis would involve reacting this compound with a brominating agent like bromine or NBS in a suitable solvent under controlled temperature conditions to achieve selective bromination at the α-position of the ketone.

Alternatively, a Friedel-Crafts acylation of 1,3-dibromobenzene (B47543) with propanoyl chloride could theoretically yield 2',4'-dibromopropiophenone as the major product due to the directing effects of the two bromine atoms. However, obtaining the 2,3'-dibromo isomer through this route would be challenging due to regioselectivity issues.

Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net Derivatization strategies primarily target the reactive carbonyl group and the adjacent α-carbon, allowing for the introduction of diverse functional groups.

One key derivatization pathway involves the α-amination of the propiophenone core. For instance, this compound is a precursor in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one. chemicalbook.comchemicalbook.com This transformation is a crucial step in the generation of more complex molecules. A common method for this type of aminomethylation is the Mannich reaction, where the ketone (this compound) reacts with a secondary amine hydrochloride (like methylamine (B109427) hydrochloride) and formaldehyde. This reaction typically requires heating in a suitable solvent such as ethanol (B145695). wiley-vch.de

Further derivatization can be achieved through the reduction of the carbonyl group in these amino ketones. For example, the synthesized 1-(3-Bromophenyl)-3-methylaminopropan-1-one can be reduced to the corresponding γ-amino alcohol, (±)-1-(3-Bromophenyl)-3-methylamino-propan-1-ol. wiley-vch.de This reduction adds a hydroxyl group and a chiral center to the molecule, significantly increasing its structural complexity and potential for biological activity.

Another documented use of this compound is in the synthesis of various isomers (ortho, meta, and para) of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid, highlighting its role as a starting material for creating complex aromatic structures. chemicalbook.com These derivatization strategies underscore the importance of the this compound scaffold as a building block in organic synthesis. guidechem.com

Table 1: Derivatization Reactions of the this compound Scaffold

| Starting Material | Reagents and Conditions | Derivative Product | Reference |

|---|---|---|---|

| This compound | Methylamine hydrochloride, Paraformaldehyde, conc. HCl, Ethanol, 110°C | 1-(3-Bromophenyl)-3-methylaminopropan-1-one hydrochloride | wiley-vch.de |

| 1-(3-Bromophenyl)-3-methylaminopropan-1-one | Not specified | (±)-1-(3-Bromophenyl)-3-methylamino-propan-1-ol | wiley-vch.de |

| This compound | Not specified | o-, m-, p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid | chemicalbook.com |

| This compound | Not specified | 2-(methylamino)-1-(3-bromophenyl)propan-1-one | chemicalbook.comchemicalbook.com |

Novel Synthetic Approaches and Green Chemistry Principles

Recent research has increasingly focused on developing more efficient and environmentally benign methods for the synthesis of this compound and its analogs. This shift is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis for Reaction Efficiency Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of derivatives of this compound. For example, the synthesis of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride can be achieved using microwave irradiation. smolecule.com

The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction time and the suppression of side reactions. mdpi.com In the synthesis of heterocyclic compounds and other complex organic molecules, microwave assistance has been shown to be a quick and green alternative to traditional methods, often resulting in easier work-up procedures. mdpi.comnih.gov The application of microwave technology not only enhances reaction efficiency but also aligns with the principles of green chemistry by reducing energy consumption. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of Microwave Synthesis | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,4-triazine (B1199460) derivatives | Several hours | 10 minutes | Rapid reaction, higher yields, solvent-free conditions | mdpi.comfarmaciajournal.com |

| Synthesis of pyrazoline derivatives | Not specified | Shorter reaction times | Enhanced reaction rates, improved yields | nih.gov |

Eco-friendly Catalytic Systems in Propiophenone Synthesis

The development of eco-friendly catalytic systems is a cornerstone of green chemistry, and significant strides have been made in the synthesis of propiophenone and its analogs. While traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which generate considerable waste, modern approaches utilize recyclable and more benign catalysts.

One such approach involves the use of copper(II) bromide (CuBr₂) complexed with ligands derived from renewable biomass, such as cyclodextrins, starch, and chitosan, to catalyze the α-halogenation of ketones like propiophenone. researchgate.net These carbohydrate-based copper complexes have demonstrated varied regioselectivity, with some favoring halogenation on the aromatic ring. researchgate.net This method offers a greener alternative by using a renewable resource and a less hazardous brominating agent.

Table 3: Eco-friendly Catalytic Systems for Propiophenone Synthesis

| Catalytic System | Substrates | Product | Key Green Chemistry Features | Reference |

|---|---|---|---|---|

| Carbohydrate Cu²⁺ complexes | Propiophenone, secondary amines | α-amino ketones | Use of renewable ligands, one-pot synthesis | researchgate.net |

| Solid mesoporous superacid UDCaT-5 | Toluene, Propionic anhydride | 4'-Methylpropiophenone | Heterogeneous catalyst, solvent-free, high atom economy, water as co-product | scribd.com |

Development of Sustainable Synthetic Protocols for Brominated Ketones

The synthesis of brominated ketones, including this compound, has traditionally involved the use of hazardous reagents like elemental bromine. mdpi.com To address the environmental and safety concerns associated with these methods, several sustainable protocols have been developed.

One sustainable approach is the aerobic bromination of ketones using either hydrogen bromide (HBr) or sodium bromide (NaBr) in the presence of an ionic liquid catalyst, [C₄Py]NO₃, with oxygen as the terminal oxidant. nih.govacs.org This method allows for controllable chemoselectivity, producing mono-, di-, or tri-brominated products in excellent yields at room temperature. nih.govacs.org

Another green alternative is the oxidative bromination of ketones using ammonium (B1175870) bromide as the bromine source and Oxone® as the oxidant. researchgate.net This reaction proceeds at ambient temperature without the need for a catalyst and produces moderate to excellent yields of α-monobrominated ketones. This system is considered environmentally safe and economical. researchgate.net

Furthermore, the development of continuous flow systems for bromination offers a safer and more sustainable alternative to batch processes. mdpi.com In these systems, hazardous bromine is generated in situ from safer precursors like sodium hypochlorite (B82951) and hydrobromic acid, immediately used in the reaction, and any excess is quenched. This approach minimizes the handling and storage of toxic bromine and reduces the risk of runaway reactions. mdpi.com

Table 4: Sustainable Protocols for the Bromination of Ketones

| Protocol | Bromine Source | Oxidant/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Aerobic Bromination | HBr or NaBr/AcOH | [C₄Py]NO₃ / O₂ | Controllable chemoselectivity, mild conditions, high yields | nih.govacs.org |

| Oxidative Bromination | Ammonium bromide | Oxone® | Catalyst-free, ambient temperature, environmentally safe | researchgate.net |

| Continuous Flow Bromination | HBr or KBr | NaOCl (in situ Br₂ generation) | Enhanced safety, minimal handling of hazardous reagents, efficient | mdpi.com |

Reaction Mechanisms and Reactivity Studies of 3 Bromopropiophenone

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3'-Bromopropiophenone

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.comlumenlearning.combyjus.comlibretexts.org The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.combyjus.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlumenlearning.com In a subsequent fast step, a proton is removed from the intermediate, restoring aromaticity and yielding the substituted product. masterorganicchemistry.combyjus.comlibretexts.org

Influence of Bromine Substituent on Aromatic Ring Reactivity

Substituents on a benzene ring significantly influence the rate of electrophilic substitution by altering the ring's electron density. msu.edulibretexts.orglibretexts.org This influence is understood through two primary electronic effects: the inductive effect and the resonance effect. libretexts.orglibretexts.orgualberta.ca

Inductive Effect: Due to its high electronegativity relative to carbon, the bromine atom in this compound withdraws electron density from the aromatic ring through the sigma (σ) bond framework. msu.edulibretexts.org This inductive withdrawal decreases the nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. This effect is known as deactivation. msu.edulibretexts.org

Resonance Effect: The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system through resonance. This donation of electron density partially counteracts the inductive effect.

| Substituent Effect | Description | Impact on this compound Ring |

| Inductive Effect (Bromine) | Withdrawal of electron density through the σ-bond due to bromine's higher electronegativity. | Deactivating (Reduces ring nucleophilicity) |

| Resonance Effect (Bromine) | Donation of lone pair electron density into the π-system. | Activating (Partially offsets deactivation) |

| Overall Effect (Bromine) | The inductive effect outweighs the resonance effect. | Net Deactivating |

| Propiophenone (B1677668) Group | Electron-withdrawing through resonance and induction. | Deactivating |

Regiochemical Control in Subsequent Substitutions

While the bromine substituent deactivates the ring, it also directs the position of any subsequent electrophilic attack. Halogens are known as ortho-, para-directors. libretexts.org This directing effect is explained by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction.

When the electrophile attacks at the ortho or para positions relative to the bromine atom, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the bromine. This allows the bromine to donate a lone pair of electrons through resonance, creating a fourth resonance structure and significantly stabilizing the intermediate. nih.gov This stabilization is not possible if the attack occurs at the meta position. youtube.com

The propiophenone group, being a meta-director, will direct incoming electrophiles to the positions meta to it (positions 3' and 5' on the ring). In this compound, the bromine is at the 3' position. The directing effects of the two groups are therefore considered. The bromine directs to the ortho (2', 4') and para (6') positions. The propiophenone group directs to the meta (5') position. The outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, but generally, the positions activated by the ortho-, para-directing bromine are favored over the position directed by the meta-directing ketone.

Nucleophilic Additions to the Ketone Carbonyl of this compound

The carbonyl group (C=O) in this compound is a key site for reactivity. Due to the higher electronegativity of oxygen, the carbonyl carbon is electron-deficient (electrophilic) and susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org This reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

Stereoselectivity in Carbonyl Additions: Felkin-Anh and Chelation-Control Models

When a nucleophile adds to a ketone that has a chiral center on the adjacent (alpha) carbon, the reaction can produce two different diastereomers. The stereochemical outcome can often be predicted by established models. uwindsor.cawikipedia.org Although this compound itself is not chiral, these models are fundamental for understanding its reactions if a chiral center is introduced or if it reacts with chiral reagents.

The Felkin-Anh model is widely used to predict the stereoselectivity of nucleophilic additions to chiral carbonyl compounds. uwindsor.cawikipedia.org It posits that the largest group on the alpha-carbon orients itself perpendicular to the carbonyl bond to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side opposite the largest group, passing over the smallest group. wikipedia.orgyoutube.com

The Chelation-Control model can apply when the alpha-carbon contains a substituent with lone pairs (like an oxygen or nitrogen) and a Lewis acid (like Mg²⁺ or Zn²⁺) is present. uvic.canih.govnih.gov The Lewis acid can coordinate with both the carbonyl oxygen and the alpha-substituent, forming a rigid, five- or six-membered chelate ring. uvic.ca This chelation locks the conformation of the molecule, and the nucleophile is forced to attack from the less hindered face of this rigid structure, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model. nih.gov

| Model | Key Requirement | Conformation Determinant | Nucleophile Trajectory | Predicted Product |

| Felkin-Anh | An α-chiral center with groups of varying size (Small, Medium, Large). | Steric hindrance; the largest group is positioned anti-periplanar to the incoming nucleophile. | Attack occurs from the side of the smallest group, opposite the largest group. | Often leads to the anti diastereomer. |

| Chelation-Control | An α-substituent with lone pairs (e.g., -OR, -NR₂) and a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). | Formation of a rigid cyclic chelate between the metal, carbonyl oxygen, and α-substituent. | Attack occurs on the less hindered face of the rigid chelate. | Often leads to the syn diastereomer. |

Diastereoselective Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to the carbonyl carbon of ketones like this compound. wikipedia.org These reactions are crucial for forming new carbon-carbon bonds. When these reagents add to a ketone with an adjacent stereocenter, the reaction can be highly diastereoselective, with the selectivity governed by the principles of the Felkin-Anh or chelation-control models described above.

For instance, the addition of an organometallic reagent to a derivative of this compound containing a chiral auxiliary or a pre-existing stereocenter would result in the preferential formation of one diastereomer over the other. The degree of selectivity depends on factors such as the steric bulk of the nucleophile, the substituents on the ketone, and the presence of any chelating agents.

Halogen Reactivity: Nucleophilic Substitution and Elimination Pathways

The bromine atom attached directly to the aromatic ring in this compound exhibits reactivity characteristic of an aryl halide.

Nucleophilic Aromatic Substitution (SNA_r): Replacing the bromine atom via nucleophilic substitution is generally difficult. Aryl halides are typically unreactive towards nucleophiles under standard S_N1 and S_N2 conditions because the carbon-halogen bond has partial double-bond character due to resonance, and the sp² hybridization of the carbon makes it less susceptible to backside attack. Substitution can occur under harsh conditions of high temperature and pressure or through specific mechanisms like the addition-elimination pathway. This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the propiophenone group is deactivating and is meta to the bromine, so it does not effectively stabilize the intermediate required for this mechanism.

Elimination-Addition (Benzyne Mechanism): Another pathway for nucleophilic substitution on aryl halides involves the formation of a highly reactive benzyne intermediate. This mechanism requires a very strong base (like NaNH₂) to abstract a proton from a carbon adjacent to the one bearing the halogen, followed by the elimination of the halide. The incoming nucleophile then adds to the benzyne. This pathway is possible for this compound but requires extreme reaction conditions.

Substitution Reactions at the Aromatic Bromine

The bromine atom attached to the aromatic ring in this compound is a key site for reactivity, enabling a variety of substitution reactions. As an aryl halide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org

Notable examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyoutube.com It is a versatile method for forming biaryl compounds.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This method has largely replaced harsher, classical methods for synthesizing aryl amines. wikipedia.org

These reactions highlight the utility of the aromatic bromine as a versatile functional handle for molecular elaboration.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl (C-C) |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Aryl-Vinyl (C-C) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ + Ligand + Base (e.g., NaOt-Bu) | Aryl-Nitrogen (C-N) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ + CuI + Base (e.g., Et₃N) | Aryl-Alkynyl (C-C) |

α-Halogen Reactivity: Enolization and Substitution Reactions

While this compound itself does not possess a halogen at the α-position (the carbon adjacent to the carbonyl group), this position is highly reactive towards substitution, particularly halogenation. The reactivity stems from the acidity of the α-protons, which can be removed by a base or under acidic conditions to form a nucleophilic enolate or enol intermediate, respectively.

Under acidic conditions (e.g., using acetic acid as a catalyst), the carbonyl oxygen is first protonated, which enhances the acidity of the α-protons. A weak base can then deprotonate the α-carbon to form an enol. This enol is the active nucleophile that reacts with an electrophilic halogen source, such as molecular bromine (Br₂), to introduce a bromine atom at the α-position. This process is a cornerstone of ketone chemistry, allowing for the synthesis of α-haloketones, which are valuable synthetic intermediates. The rate of this reaction is often independent of the halogen concentration, as the rate-determining step is the formation of the enol.

| Step | Process | Description |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen is protonated by an acid catalyst (H-A). |

| 2 | Enol Formation | A base (A⁻) removes a proton from the α-carbon, leading to the formation of a C=C double bond and the neutral enol intermediate. |

| 3 | Nucleophilic Attack | The electron-rich enol attacks an electrophilic halogen (e.g., Br₂), forming a new C-Br bond at the α-position. |

| 4 | Deprotonation | The protonated carbonyl is deprotonated by a base (A⁻) to regenerate the catalyst and yield the final α-bromo ketone product. |

Rearrangement Reactions Involving this compound

Acid-Catalyzed Rearrangements of Propiophenone Acetals

Acetals are derivatives of ketones formed by their reaction with alcohols in the presence of an acid catalyst. The formation is a reversible process. chemistrysteps.com Under aqueous acidic conditions, acetals can be hydrolyzed back to the parent ketone and alcohol. chemistrysteps.compearson.commasterorganicchemistry.com

The mechanism for the acid-catalyzed formation of an acetal from a ketone like this compound involves several key steps. First, the carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal after deprotonation. masterorganicchemistry.com Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water), which departs to generate a resonance-stabilized oxonium ion. libretexts.orgkhanacademy.org A second molecule of alcohol attacks this electrophile, and a final deprotonation step yields the stable acetal product. libretexts.orgkhanacademy.org Each step in this sequence is reversible, and the direction of the reaction can be controlled by the reaction conditions.

Photochemical Rearrangements of Related Aryl Ketones

Aryl ketones, such as this compound, are known to undergo a variety of photochemical rearrangements upon absorption of UV light. These reactions proceed from an excited electronic state of the ketone. Two of the most prominent photochemical pathways for ketones are the Norrish Type I and Norrish Type II reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. For this compound, this would lead to the formation of a 3-bromobenzoyl radical and an ethyl radical. These radical intermediates can then undergo a variety of secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction. wikipedia.org

Norrish Type II Reaction: This pathway is available to ketones that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. In this compound, the ethyl group provides such hydrogens. The reaction proceeds via intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. wikipedia.orgrsc.orgresearchgate.net This biradical can then undergo one of two main secondary reactions:

Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of an alkene (ethene) and an enol, which tautomerizes to the corresponding ketone (3'-bromoacetophenone). wikipedia.orgresearchgate.net

Cyclization (Yang cyclization): Intramolecular combination of the radical centers forms a cyclobutanol derivative. researchgate.net

The Norrish Type II reaction is a well-studied process for aryl alkyl ketones and is a key reaction in photochemistry. rsc.orgacs.org Other rearrangements, such as the lumiketone rearrangement, are also known for cyclic enones but are less typical for acyclic aryl ketones. sciensage.info

Spectroscopic Characterization and Computational Chemistry of 3 Bromopropiophenone

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in confirming the identity and elucidating the intricate structural details of 3'-Bromopropiophenone.

Vibrational Spectroscopy: FTIR and FT Raman Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, has been instrumental in characterizing the functional groups and vibrational modes of this compound. The experimental FTIR spectrum, typically recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum, in the 3500–100 cm⁻¹ range, reveal characteristic vibrational frequencies. researchgate.net

Quantum chemical calculations have been performed to complement these experimental findings. researchgate.netnih.gov The observed vibrational frequencies show good agreement with the calculated values, aiding in the precise assignment of the vibrational modes. researchgate.netnih.gov For instance, the characteristic stretching vibrations of the carbonyl group, as well as the stretching and bending vibrations of the aromatic ring and the aliphatic chain, have been identified and assigned. researchgate.net

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3031 (FTIR) | 3029 (B3LYP/6-31G(d,p)) |

| C-H out-of-plane bending | - | 979, 866 (B3LYP/6-31G(d,p)) |

Source: researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the connectivity and chemical environment of the atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR spectra have been utilized for its structural analysis. chemicalbook.comguidechem.com

The ¹H NMR spectrum, typically recorded in CDCl₃, shows distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ethyl group. chemicalbook.com The chemical shifts and coupling patterns of these protons confirm the substitution pattern on the aromatic ring and the structure of the propiophenone (B1677668) side chain. chemicalbook.com

Table 2: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) |

| A | 8.086 |

| B | 7.880 |

| C | 7.672 |

| D | 7.340 |

| E | 2.977 |

| F | 1.221 |

Source: chemicalbook.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula (C₉H₉BrO). chemicalbook.comguidechem.com The mass spectrum reveals the molecular ion peak and several fragment ions. chemicalbook.com The most abundant fragment ions observed are typically at m/z 183 and 185, corresponding to the loss of the ethyl group, with the two peaks representing the two isotopes of bromine. chemicalbook.com Another significant fragment is observed at m/z 155 and 157. chemicalbook.com

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 212/214 | 18.1 / 17.5 | [M]⁺ |

| 183/185 | 100.0 / 97.3 | [M-C₂H₅]⁺ |

| 155/157 | 36.0 / 35.1 | [M-C₂H₅CO]⁺ |

| 75 | 20.6 | [C₆H₃]⁺ |

Source: chemicalbook.com

Quantum Chemical Calculations and Spectroscopic Correlation

Theoretical calculations play a crucial role in supporting and interpreting experimental spectroscopic data, providing a deeper understanding of the molecule's properties.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional with the 6-31G(d,p) basis set, have been successfully employed to optimize the molecular geometry and predict the vibrational frequencies of this compound. researchgate.netnih.gov The calculated geometrical parameters, such as bond lengths and angles, are in good agreement with experimental data. researchgate.netnih.gov Furthermore, the calculated vibrational frequencies show a strong correlation with the experimental FTIR and FT-Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational bands. researchgate.netnih.gov

Hartree-Fock (HF) Calculations for Electronic Structure

An in-depth analysis of the chemical compound this compound, focusing on its spectroscopic and computational chemistry aspects, is presented in this article.

Applications of 3 Bromopropiophenone in Advanced Materials and Specialized Chemical Formulations

Utilization as a Precursor in Polymer Science and Materials Development

The distinct reactivity of 3'-Bromopropiophenone makes it a valuable precursor in the field of polymer science and the creation of novel materials. chemimpex.com Its ability to participate in various chemical transformations enables the construction of complex molecular architectures essential for designing materials with specific functionalities. chemimpex.com

This compound and its derivatives are employed in the formulation of specialty polymers and resins, contributing to the enhancement of material properties such as thermal stability and mechanical strength. chemimpex.comchemimpex.com The incorporation of this compound into polymer structures can be achieved through various polymerization techniques. The design and synthesis of new polymers with unique optoelectronic properties often rely on the precise control of the chemical structure, a process where versatile precursors like this compound play a role. gatech.edu The development of high-performance thermosetting resins, such as polybenzoxazines, which exhibit superior thermal and mechanical properties, showcases the importance of tailored monomer synthesis where brominated compounds can be key intermediates. researchgate.net

For instance, the synthesis of novel semiconducting polymers for organic electronics often involves the creation of complex monomer units. rsc.org While direct examples of this compound's use in widely commercialized polymers are not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of functional polymers. The modification of resins, such as phenolic and epoxy resins, with various chemical compounds to enhance properties like chemical resistance, hardness, and thermal stability is a common practice in materials science. orientjchem.orgmdpi.comcnrs.fr The principles of these modifications, which involve incorporating specific functional groups, are applicable to monomers derived from this compound.

The functional groups of this compound, the bromine atom and the ketone, provide reactive sites for a variety of chemical modifications, making it an important tool in the design of new materials with specific functional properties. guidechem.comchemimpex.com The development of functional π-systems, which are crucial for photonic and electronic applications, often starts with versatile building blocks that can be elaborated into complex chromophores and fluorophores. frontiersin.org

The synthesis of block copolymers, which self-assemble into nanostructures with a wide range of applications, relies on controlled polymerization techniques and the sequential addition of monomers. nih.gov The ability to functionalize monomers is key to creating block copolymers with desired properties, and precursors like this compound offer a route to such functionalization. Research in areas like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) continuously explores new materials with optimized electronic and photophysical properties, a field where novel monomers and their polymeric derivatives are essential. frontiersin.org

Applications in Dye and Pigment Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of synthetic dyes and pigments. chemimpex.comchemimpex.comlookchem.com The reactivity of the compound allows for the construction of the complex molecular frameworks that form the basis of many colorants.

The chemical structure of this compound makes it a suitable starting material for creating various dye molecules. chemimpex.comchemimpex.com Synthetic dyes are used in a multitude of applications, including textiles, plastics, and printing inks, to impart color. lookchem.comresearchgate.net The production of these dyes often involves multi-step syntheses where intermediates with specific reactive groups are required. The bromine atom on this compound, for example, can be replaced through nucleophilic substitution reactions, allowing for the attachment of other molecular fragments to build the final dye structure.

A chromophore is the part of a molecule responsible for its color, and a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The development of new chromophores and fluorophores with tailored absorption and emission properties is a significant area of research. frontiersin.org Derivatives of this compound can be used to create novel chromophoric and fluorophoric systems.

For example, the synthesis of fluorescent derivatives of the Green Fluorescent Protein (GFP) chromophore has been a subject of intense study to understand and mimic its fluorescence. nih.govresearchgate.net These synthetic efforts often involve the reaction of various building blocks to create the core imidazolidinone structure and its derivatives. The principles of chromophore design, which involve the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic properties, can be applied to molecules derived from this compound. The synthesis of diverse fluorophores often relies on multicomponent reactions that allow for the rapid assembly of complex molecular structures from simpler starting materials. frontiersin.org

Role in the Formulation of Specialty Chemicals

Beyond polymers and dyes, this compound is utilized in the formulation of a variety of specialty chemicals. chemimpex.comchemimpex.com These are chemicals produced for specific applications and are often characterized by their unique molecular structures and high performance.

Its role as a building block in organic synthesis is fundamental to its application in this area. guidechem.com The compound's reactivity allows for its use in the preparation of a wide range of complex molecules. chemimpex.com For instance, it can be used in the synthesis of compounds with potential applications in various fields of chemistry. The development of new chemical entities often requires versatile starting materials that can be readily modified, a role that this compound fulfills due to its functional groups. cymitquimica.com

Contribution to Agrochemical Development

This compound serves as a significant building block in the development of new agrochemicals. guidechem.com Its structure is leveraged by researchers to create complex molecules with potential pesticidal and herbicidal properties. chemimpex.com The presence of both the bromo- and propiophenone (B1677668) moieties allows for diverse chemical modifications, enabling the synthesis of novel active ingredients for crop protection. guidechem.com

While specific commercial pesticides derived directly from this compound are not widely documented in public literature, its role as a key intermediate is established in synthetic chemistry research. For example, in the pursuit of new antifungal agents, this compound is a precursor for certain 1,2,4-triazole (B32235) derivatives. A 2024 study on novel fungicides detailed the synthesis of N-(3-Bromophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, a compound that demonstrated notable antifungal activity. nih.gov This highlights the compound's application in research aimed at discovering and developing next-generation fungicides to combat plant diseases. nih.gov

The general class of brominated propiophenones is instrumental in creating active ingredients for herbicides and insecticides, suggesting a broader utility for the 3'-bromo isomer in this field. justdial.com

Use in Diverse Industrial Chemical Processes

The reactivity of this compound makes it a valuable component in various industrial chemical syntheses, contributing to the production of specialty chemicals and advanced materials. guidechem.com It is frequently employed as a starting material for creating more complex molecules with specific functionalities. guidechem.com

One of the primary industrial applications is its use as an intermediate in the synthesis of fine chemicals. For instance, it is used to synthesize (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one. chemicalbook.com These transformations showcase its utility in building complex molecular architectures for various specialized applications.

In the realm of material science, related propiophenone structures are used in the production of polymer additives. justdial.com The incorporation of such compounds can enhance the physical properties of polymers. While direct application of this compound in commercial polymers is not extensively detailed, analogous compounds are known to be used in specialty polymer and resin formulations to improve characteristics such as strength and thermal stability. chemimpex.com Its structural similarity to aromatic ketones, a class of compounds often used as photoinitiators in polymerization processes, suggests its potential utility in the curing of coatings, inks, and adhesives. nih.govnih.gov

Furthermore, this compound is a key reactant in the Claisen-Schmidt condensation to produce chalcones. core.ac.ukmdpi.com Chalcones are a class of compounds with diverse industrial applications, including in the development of dyes and pigments. chemimpex.com

Interactive Table: Synthesized Compounds from this compound

| Resulting Compound Name | Application/Significance |

| (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid | Chemical Intermediate |

| 2-(methylamino)-1-(3-bromophenyl)propan-1-one | Chemical Intermediate |

| N-(3-Bromophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Investigational Fungicide |

| Chalcone Derivatives | Precursors for Dyes, Pigments, and other chemicals |

Medicinal Chemistry and Biological Research Applications of 3 Bromopropiophenone Derivatives

Design and Synthesis of Bioactive Propiophenone (B1677668) Derivatives

The propiophenone scaffold, a core structural motif in many organic molecules, has garnered significant attention in the field of medicinal chemistry. The introduction of a bromine atom at the 3'-position of the phenyl ring, yielding 3'-Bromopropiophenone, provides a versatile chemical handle for the synthesis of a diverse array of derivatives with potential pharmacological activities. This strategic placement of the bromine atom allows for various chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.

Exploration of this compound as a Building Block for Pharmacologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. Its utility as a precursor is demonstrated in the preparation of various heterocyclic and acyclic molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid, highlighting its role in creating diverse molecular architectures. chemicalbook.com Furthermore, it is a key starting material for synthesizing 2-(methylamino)-1-(3-bromophenyl)propan-1-one, a derivative with potential biological relevance. chemicalbook.com

The reactivity of the bromine substituent and the ketone functional group in this compound allows for its incorporation into more complex molecular frameworks. This adaptability has made it an attractive starting point for medicinal chemists aiming to develop new drugs targeting a variety of diseases.

Synthesis of Novel Compounds with Potential Therapeutic Applications

The chemical versatility of this compound has been harnessed to synthesize a multitude of novel compounds with promising therapeutic potential. A notable example is the synthesis of 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine, which has demonstrated potent anti-inflammatory and analgesic activities. nih.gov This compound was synthesized through a multi-step process starting from a chalcone derivative, which itself can be prepared from a propiophenone precursor.

Moreover, the propiophenone scaffold is a precursor for chalcones, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. tsijournals.com By utilizing this compound, medicinal chemists can introduce a bromine atom into the B-ring of the chalcone scaffold, a modification that has been shown to influence the compound's biological activity.

Pharmacological Activity and Mechanistic Studies

Derivatives synthesized from this compound have been the subject of various pharmacological investigations to elucidate their therapeutic potential and mechanisms of action. These studies have explored a range of biological activities, from anti-inflammatory and analgesic effects to antimicrobial and anti-diabetic properties.

Anti-inflammatory and Analgesic Properties of Derivatives

Several derivatives incorporating the 3'-bromophenyl moiety have exhibited significant anti-inflammatory and analgesic properties. As mentioned earlier, 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine was identified as a particularly potent compound in both anti-inflammatory and analgesic assays, showing comparable or superior activity to the standard drug ibuprofen. nih.gov Compounds with good anti-inflammatory activity often display better analgesic effects, a trend observed in this class of pyrimidine derivatives. nih.gov

The general class of chalcones, which can be derived from propiophenones, is well-documented for its anti-inflammatory and analgesic potential. tsijournals.com The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). tsijournals.com

| Compound | Anti-inflammatory Activity | Analgesic Activity | Reference |

|---|---|---|---|

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine | Potent | Potent | nih.gov |

Antimicrobial and Antioxidant Effects of Propiophenone Scaffolds

The propiophenone scaffold is a precursor to various heterocyclic and chalcone derivatives that have been investigated for their antimicrobial and antioxidant properties. Chalcones, in particular, have shown a broad spectrum of biological activities, including antimicrobial and antioxidant effects. mdpi.com The introduction of substituents, such as bromine, on the aromatic rings of these scaffolds can significantly influence their biological activity.

For instance, studies on flavonoid derivatives containing bromine have highlighted the importance of such substitutions for enhancing antimicrobial properties. mdpi.com These compounds have shown inhibitory effects against various pathogenic bacteria. The antioxidant potential of such derivatives is also an area of active research, with many compounds demonstrating the ability to scavenge free radicals.

| Scaffold Type | Potential Antimicrobial Activity | Potential Antioxidant Activity | Reference |

|---|---|---|---|

| Chalcones | Yes | Yes | mdpi.com |

| Flavonoids (Bromo-substituted) | Yes | Yes | mdpi.com |

Investigating Potential Against Specific Disease Targets, e.g., Diabetes Mellitus

Recent research has explored the potential of derivatives containing a bromophenyl group in the management of diabetes mellitus. A notable study focused on the design, synthesis, and pharmacological evaluation of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtsijournals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide as an antidiabetic agent. nih.gov This compound was synthesized and evaluated for its potential to modulate key targets involved in diabetes.

The study found that the synthesized benzothiazine derivative demonstrated significant anti-diabetic potential. nih.gov In animal models, the compound was shown to maintain normal pancreatic acini and islets of Langerhans, comparable to the effects of the standard drug acarbose. nih.gov Furthermore, benzenesulfonamide derivatives are another class of compounds that have been synthesized and evaluated for their antidiabetic activity, with some showing considerable biological efficacy. researchgate.netnih.gov

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtsijournals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide | Diabetes Mellitus | Maintained normal pancreatic acini and islets of Langerhans in animal models. | nih.gov |

Enzyme Inhibition Studies (e.g., AChE, MAO-B, COX-2) of Propiophenone Derivatives

Derivatives of propiophenone have been investigated for their ability to inhibit various enzymes implicated in disease. While direct studies on this compound are limited, research on analogous structures, such as chalcones (which share the α,β-unsaturated carbonyl system), provides significant insights into their potential as enzyme inhibitors. Key enzymes of interest include Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Cyclooxygenase-2 (COX-2).

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are crucial in the management of Alzheimer's disease. They work by preventing the breakdown of the neurotransmitter acetylcholine. Some derivatives of ellagic acid have been identified as potent AChE inhibitors. nih.gov For instance, certain compounds have shown high potency with IC50 values below 15 µM. nih.gov The development of dual-acting inhibitors that target both AChE and MAO-B is a promising strategy for treating complex neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease and depression. Studies on indolyl chalcones, which are structurally related to propiophenones, have identified potent MAO-B inhibitors. nih.gov One promising molecule, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, demonstrated significant MAO-B inhibitory activity and was also found to inhibit AChE, making it a dual-acting agent. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of some chalcone and ellagic acid derivatives against AChE and MAO-B, illustrating the potential of the broader class of compounds to which propiophenones belong.

| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) |

| Chalcone | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | MAO-B | - |

| Chalcone-based oxime ether | Compound 12 | AChE | 4.39 |

| Chalcone-based oxime ether | Compound 12 | MAO-B | 0.028 |

| Ellagic Acid Derivative | Compound 3 | AChE | 10.1 |

| Ellagic Acid Derivative | Compound 3 | MAO-B | 7.27 |

| Ellagic Acid Derivative | Compound 4 | AChE | 10.7 |

| Ellagic Acid Derivative | Compound 5 | MAO-B | 9.21 |

Data sourced from multiple studies on enzyme inhibition. nih.govmdpi.comnih.gov

Human Immunodeficiency Virus (HIV) Replication Inhibiting Properties of Derivatives

The search for novel antiretroviral agents is critical to overcoming drug resistance and improving therapeutic options for individuals with Human Immunodeficiency Virus (HIV). Small molecule inhibitors that target various stages of the HIV life cycle are a major focus of this research. nih.gov While specific studies on this compound derivatives as HIV inhibitors are not extensively documented, related chemical scaffolds have shown promise.

One strategy involves the development of latency-reversing agents (LRAs) that can "shock and kill" latent HIV reservoirs. frontiersin.org Bromodomain and extra-terminal domain inhibitors (BETis) have emerged as a promising class of LRAs. frontiersin.org For example, a novel BETi, UMB-136, was found to reactivate HIV-1 from latency more effectively than the first-generation inhibitor JQ1. frontiersin.org Other approaches target viral entry, reverse transcription, or the function of viral accessory proteins like Vpr. nih.govplos.org For instance, a synthesized derivative of hematoxylin was shown to bind to the Vpr protein, inhibiting the nuclear import of the pre-integration complex and thus suppressing HIV-1 replication in macrophages. plos.org These examples highlight the potential for developing novel small molecules, potentially including propiophenone derivatives, as effective HIV replication inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org Through systematic modification of a lead compound, medicinal chemists can identify the key structural features, or pharmacophores, responsible for its therapeutic effects and design new molecules with improved potency, selectivity, and reduced toxicity. gardp.org

Impact of Substituent Position and Type on Biological Activity

The biological activity of a molecule can be profoundly influenced by the type and position of its chemical substituents. nih.gov The addition of different functional groups can alter a compound's size, shape, polarity, and electronic distribution, thereby affecting its interaction with biological targets.

For example, studies on thiosemicarbazide derivatives revealed that the position of a substituent significantly determines the compound's antibacterial activity. nih.gov Placing a 3-methoxyphenyl group at the 4-position and a halogenated phenyl ring at the 1-position resulted in beneficial bacteriostatic activity against Staphylococcus aureus. nih.gov Similarly, research on apigenin derivatives showed that electron-donating groups (like -NH2) enhanced antioxidant activity in non-polar environments, whereas electron-withdrawing groups (like -NO2) were more effective in aqueous environments. mdpi.com These findings underscore the principle that even minor structural modifications can lead to substantial changes in biological function, a key consideration in the design of this compound derivatives. mdpi.com

Role of the 3'-Bromine and Ketone Moiety in Receptor Binding and Biological Response

In this compound, the 3'-bromine atom and the ketone moiety are critical determinants of its potential biological activity.

3'-Bromine: The bromine atom, being a halogen, is an electron-withdrawing group. Its presence on the phenyl ring at the meta-position influences the molecule's electronic properties, lipophilicity, and steric profile. This can affect how the molecule fits into a receptor's binding pocket and the types of intermolecular interactions it can form (e.g., halogen bonding). In silico studies of the related compound 3-bromopyruvate have shown that the bromine atom contributes to its binding strength with metabolic enzymes, suggesting its importance in molecular interactions. nih.gov

Ketone Moiety: The ketone group (C=O) is a polar functional group that can act as a hydrogen bond acceptor. This is a crucial feature for receptor binding, as hydrogen bonds are key interactions that stabilize the ligand-receptor complex. The carbonyl oxygen can form hydrogen bonds with hydrogen bond donors (like -NH or -OH groups) on amino acid residues within the active site of an enzyme or receptor, anchoring the molecule in a specific orientation required for a biological response.

Computational Drug Design and Molecular Docking

Computational methods are indispensable tools in modern drug discovery, accelerating the process of identifying and optimizing new drug candidates. nih.gov These in silico techniques allow researchers to model and predict how a molecule will behave at the atomic level, saving significant time and resources compared to traditional laboratory screening. mdpi.com

Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By simulating the binding process, docking studies can estimate the binding affinity and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target protein. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent inhibitors. plos.orgplos.org

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov This approach allows researchers to rapidly narrow down a vast chemical space to a manageable number of promising candidates for further experimental testing. researchgate.net

Once a "hit" compound is identified, the process of lead optimization begins. This involves designing and evaluating new analogs of the hit compound to improve its pharmacological properties. researchgate.net Computational tools are used to predict how structural modifications will affect properties such as binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov This iterative cycle of design, prediction, and synthesis allows for the rational development of drug candidates with enhanced efficacy and safety profiles. researchgate.net

Prediction of Binding Affinity and Molecular Interactions